3-Bromo-5-formylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-5-formylbenzene-1-sulfonamide is an organosulfur compound that contains a bromine atom, a formyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formylbenzene-1-sulfonamide typically involves the bromination of 5-formylbenzene-1-sulfonamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions . The reaction proceeds as follows:
- Dissolve 5-formylbenzene-1-sulfonamide in DCM.
- Add NBS to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: 3-Bromo-5-carboxybenzene-1-sulfonamide.
Reduction: 3-Bromo-5-hydroxymethylbenzene-1-sulfonamide.
Coupling: Biaryl derivatives with various functional groups.
Scientific Research Applications
3-Bromo-5-formylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Bromo-5-formylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site . This compound may target enzymes involved in folate metabolism, similar to other sulfonamides .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.
Sulfonimidates: These compounds have a similar sulfur-containing structure but differ in their reactivity and applications.
Uniqueness
3-Bromo-5-formylbenzene-1-sulfonamide is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which allows for diverse chemical modifications and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H6BrNO3S |
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Molecular Weight |
264.10 g/mol |
IUPAC Name |
3-bromo-5-formylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H,(H2,9,11,12) |
InChI Key |
JAEAKKUKOICUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)C=O |
Origin of Product |
United States |
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